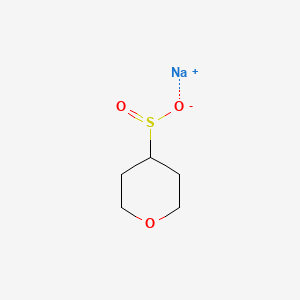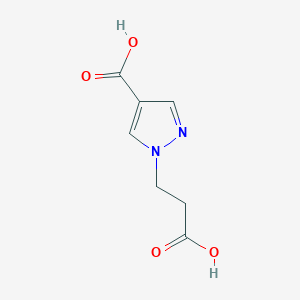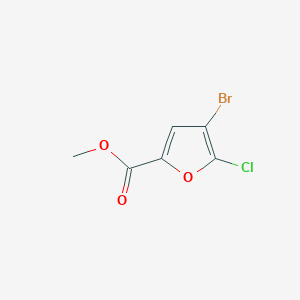
Sodium tetrahydropyransulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium tetrahydropyransulfinate, also known as Baran THPS-Na Reagent or Sodium oxane-4-sulfinate, is a compound with the empirical formula C5H9NaO3S . It has a molecular weight of 172.18 . This compound is a part of a toolbox of diversification reagents, which are ideal for the late-stage functionalization of nitrogen-containing heterocycles .
Molecular Structure Analysis
The SMILES string of this compound is O=S(C1CCOCC1)[O-].[Na+] . This indicates that it contains a sodium atom, a sulfate group, and a tetrahydropyran ring.Chemical Reactions Analysis
This compound is used as a catalyst in C-C Bond Formation and C-H Activation reactions . The regioselectivity of these reactions can be effectively tuned by modifying the pH and solvent selection .Physical And Chemical Properties Analysis
This compound is a solid substance . It is used as a catalyst in chemical reactions, specifically in C-C Bond Formation and C-H Activation .Wissenschaftliche Forschungsanwendungen
Stable Sodium Metal Anode in Energy Storage
Sodium metal anodes, promising for large-scale energy storage, face challenges like dendrite growth and severe reactions with electrolytes. Organosulfur compounds, such as tetramethylthiuram disulfide, form stable interfacial protection layers rich in organic sulfide salts on sodium metal surfaces, enhancing cycling stability and efficiency in energy storage applications. This approach achieves a cycling Coulombic efficiency of 94.25% and demonstrates a significant improvement in the reversibility and durability of sodium-based batteries, making them more viable for energy storage systems (Zhu et al., 2020).
Synthesis of Heterocyclic Compounds
Sodium bromide catalyzes a three-component cyclocondensation under microwave irradiation in solvent-free conditions, yielding tetrahydrobenzo[b]pyrans. This method provides an efficient way to synthesize highly functionalized tetrahydrobenzo[b]pyrans, crucial in various chemical syntheses and potential pharmaceuticals, showcasing the versatility of sodium-based catalysts in organic synthesis (Devi & Bhuyan, 2004).
Nanotechnology and Material Science
Research in nanotechnology and material science explores the aggregation behavior of sodium dioctylsulfosuccinate in aqueous solutions, indicating a potential for creating micelle-to-vesicle transitions. This study contributes to understanding surfactant behavior in solutions, which is critical for developing new materials and technologies in fields such as drug delivery and nanofabrication (Thapa et al., 2013).
Sodium-Ion Batteries Development
The research over the past 50 years on sodium batteries highlights the evolution and potential of sodium-based energy storage technologies. Sodium's high Na+ ion conductivity and the development of various sodium-ion batteries underscore the importance of sodium in addressing renewable energy storage challenges, demonstrating its critical role in enhancing energy density, efficiency, and sustainability in battery technologies (Delmas, 2018).
Advanced Chemical Syntheses
Tetrazine-based cycloadditions for live cell labeling illustrate the use of sodium-based compounds in advanced chemical synthesis, highlighting their potential in bioorthogonal chemistry and live cell imaging. This approach allows for selective and rapid labeling of targeted molecules, offering new avenues for research in cellular biology and diagnostics (Devaraj, Weissleder, & Hilderbrand, 2008).
Safety and Hazards
Sodium tetrahydropyransulfinate is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . Precautionary measures include avoiding breathing dust, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves, eye protection, and face protection .
Eigenschaften
IUPAC Name |
sodium;oxane-4-sulfinate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O3S.Na/c6-9(7)5-1-3-8-4-2-5;/h5H,1-4H2,(H,6,7);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIOKFXIXTDFEIS-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1S(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NaO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1516140-99-0 |
Source


|
| Record name | sodium oxane-4-sulfinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2955341.png)
![2-Hydroxy-5-(2-{[(2-methoxyphenyl)methyl]amino}-1,3-thiazol-4-yl)benzamide](/img/structure/B2955342.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide](/img/structure/B2955344.png)


![8-(3-chlorophenyl)-3-isobutyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2955347.png)



![6-ethyl 3-methyl 2-(2,6-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2955352.png)

![3-Fluoro-5-[[2-(3-methylphenoxy)ethylamino]methyl]benzonitrile;hydrochloride](/img/structure/B2955355.png)

![4-[4-[(E)-3-Phenylprop-2-enyl]piperazin-1-yl]-6-pyrazol-1-ylpyrimidine](/img/structure/B2955357.png)